molecular formula C6H12O3 B1584335 1,2,3-Cyclohexanetriol CAS No. 6286-43-7

1,2,3-Cyclohexanetriol

Cat. No. B1584335
CAS RN: 6286-43-7
M. Wt: 132.16 g/mol
InChI Key: IZSANPWSFUSNMY-UHFFFAOYSA-N
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Description

1,2,3-Cyclohexanetriol is a chemical compound with the molecular formula C6H12O3 . It is also known by other names such as Cyclohexane-1,2,3-triol .


Synthesis Analysis

The synthesis of 1,2,3-Cyclohexanetriol has been explored in various studies. For instance, one method involves the hydrogenation of pyrogallol in the presence of a rhodium-carrying alumina catalyst . Another study shows that 1,2,3-cyclohexatriene could be used as a versatile reagent in organic synthesis .


Molecular Structure Analysis

The molecular structure of 1,2,3-Cyclohexanetriol consists of a cyclohexane ring with three hydroxyl (OH) groups attached . The average mass of the molecule is 132.158 Da .

Scientific Research Applications

Molecular Dynamics and Complexation Studies

1,2,3-Cyclohexanetriol has been explored in the context of molecular dynamics. A study by Kuck and Matthias (1992) examined its low-energy structure and intermolecular interactions. The research suggested that 1,2,3-cyclohexanetriol undergoes reorganization to break one intramolecular hydrogen bond upon complexation, indicating its potential in the study of molecular interactions and dynamics (Kuck & Matthias, 1992).

Oligodeoxyribonucleotides Synthesis

Napoli et al. (1999) incorporated protected forms of 1,2,3-cyclohexanetriol in the solid-phase synthesis of oligodeoxyribonucleotides (ODNs). The study highlighted its use in DNA synthesis and potential applications in molecular biology and genetics (Napoli et al., 1999).

Inorganic Chemistry and Cluster Formation

In inorganic chemistry, 1,2,3-cyclohexanetriol played a role in the synthesis of high-nuclearity lanthanide clusters. Zhou et al. (2017) used it in the formation of homometallic clusters, which could have implications in materials science and nanotechnology (Zhou et al., 2017).

Applications in Organic Synthesis

Frey (1992) discussed the preparation and rearrangement of 1,2,3-Tris(arylmethylene)cyclohexanes, showcasing its relevance in organic synthesis and chemical transformations (Frey, 1992).

Photochemical Studies

The photochemical properties of related compounds like 1,3-cyclohexadiene have been explored, as seen in the work of Fuß et al. (2000). Such studies provide insights into the photodynamics of cyclic compounds, relevant in fields like photochemistry and environmental science (Fuß et al., 2000).

Ligand Design and Coordination Chemistry

Fielden et al. (2005) synthesized novel ligands based on the cyclohexane framework, derived from 1,2,3-cyclohexanetriol. This research is significant in coordination chemistry and the design of new molecular systems (Fielden et al., 2005).

Bioorganic Chemistry and Heterocycle Synthesis

Sharma et al. (2020) discussed the use of cyclohexane-1,3-dione derivatives for synthesizing six-membered oxygen heterocycles. This highlights its role in bioorganic chemistry and the synthesis of biologically active compounds (Sharma et al., 2020).

Safety and Hazards

Safety data sheets suggest that dust formation should be avoided and that it’s important to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation is necessary when handling this compound .

properties

IUPAC Name

cyclohexane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c7-4-2-1-3-5(8)6(4)9/h4-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSANPWSFUSNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C(C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70867829
Record name Cyclohexane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70867829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Cyclohexanetriol

CAS RN

6286-43-7
Record name 1,3-Cyclohexanetriol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1,2,3-Cyclohexanetriol in the context of validamycin antibiotics?

A1: 1,2,3-Cyclohexanetriol serves as a key structural component of validamycin A, a naturally occurring antibiotic. Specifically, the aminocyclitol moiety known as validamine, present within validamycin A, is derived from 1,2,3-Cyclohexanetriol. Researchers have dedicated significant effort to synthesizing various derivatives of 1,2,3-Cyclohexanetriol to understand the structure-activity relationship of validamycin A and potentially develop novel antibiotics. [, , , , ]

Q2: Can you elaborate on the synthetic routes employed to produce derivatives of 1,2,3-Cyclohexanetriol relevant to validamycin research?

A2: Researchers have successfully synthesized compounds like β-D-glucopyranosylvalidamine, a crucial degradation product of validamycin A, using 1,2,3-Cyclohexanetriol as a starting material. [, , , , ] These syntheses often involve multiple steps, including protection and deprotection strategies, to achieve the desired regio- and stereochemical outcomes.

Q3: Beyond antibiotics, what other applications have been explored for 1,2,3-Cyclohexanetriol derivatives?

A3: Derivatives of 1,2,3-Cyclohexanetriol, particularly those containing an isopropylidene group, have been investigated for their potential as chiral stationary phases in gas chromatography. [] This application stems from the ability of these derivatives to selectively interact with enantiomers of certain compounds, enabling their separation and analysis.

Q4: How has enzymatic differentiation contributed to the study of 1,2,3-Cyclohexanetriol?

A4: Enzymatic differentiation has been successfully employed to synthesize chiral isopropylidene derivatives of 1,2,3-Cyclohexanetriol. [] This approach leverages the selectivity of enzymes to introduce chirality into the molecule, offering a potentially more efficient and environmentally friendly method compared to traditional chemical synthesis.

Q5: What is the significance of synthesizing DL-1-Epivalidamine and related compounds?

A5: DL-1-Epivalidamine, synthesized from a 1,2,3-Cyclohexanetriol derivative, holds structural similarity to 2-deoxystreptamine, a component of aminoglycoside antibiotics. [] Exploring the synthesis and properties of such compounds could contribute to developing new antibiotics, particularly against resistant strains.

Q6: Can 1,2,3-Cyclohexanetriol be used to create high-nuclearity lanthanide clusters?

A6: Yes, 1,2,3-Cyclohexanetriol has been successfully used as a building block in the synthesis of large lanthanide clusters. [] The hydroxyl groups of the cyclohexanetriol molecule can act as bridging ligands, connecting multiple lanthanide ions to form complex structures. This research highlights the versatility of 1,2,3-Cyclohexanetriol in coordinating with metal ions and its potential in developing novel materials.

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